2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide
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Overview
Description
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide is an organic compound with the molecular formula C14H10Cl3NO It is a derivative of benzamide, characterized by the presence of three chlorine atoms and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloroaniline and 4-methylbenzoyl chloride.
Reaction: The 3,5-dichloroaniline is reacted with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is carried out under reflux conditions to facilitate the formation of the amide bond.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell growth, apoptosis, or signal transduction, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3,5-dichlorophenyl)-4-nitrobenzamide
- 2-chloro-N-(3,5-dichlorophenyl)-5-nitrobenzamide
- 2-chloro-N-(2,3-dichlorophenyl)-4-nitrobenzamide
Uniqueness
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide is unique due to the presence of a methyl group at the 4-position of the benzene ring, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-chloro-N-(3,5-dichlorophenyl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-2-3-12(13(17)4-8)14(19)18-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKPYWNJHSFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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